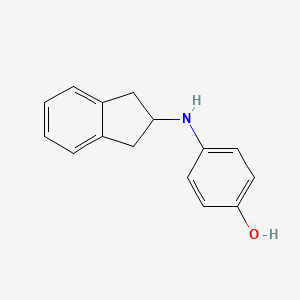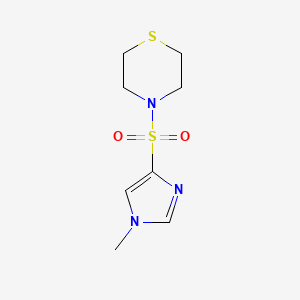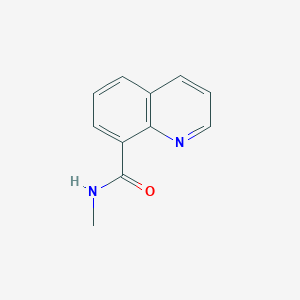![molecular formula C23H24N4O B7440966 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone, also known as PPP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PPP is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone acts on various targets in the body, including enzymes and receptors. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase. It has also been found to bind to various receptors, including the dopamine D2 receptor and the sigma-1 receptor. The binding of 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone to these receptors leads to various physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosine kinase. It has also been found to bind to various receptors, including the dopamine D2 receptor and the sigma-1 receptor. The binding of 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone to these receptors leads to various physiological effects, including the inhibition of cell proliferation and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has several advantages for use in lab experiments. It is easy to synthesize and purify, making it a readily available compound for research. It has also been extensively studied, and its mechanism of action is well understood. However, 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in the treatment of various diseases.
Zukünftige Richtungen
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has shown promising results in scientific research, and there are several future directions for its use. One potential application is in the development of new cancer therapies. 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Another potential application is in the treatment of Alzheimer's disease. 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been found to inhibit acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease, making it a potential treatment option. Further studies are needed to determine the efficacy of 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone in these applications and to identify other potential applications for this compound.
Synthesemethoden
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone can be synthesized using different methods, including the reaction of 1-(2-pyrimidyl)piperazine with 3,3-diphenyl-1-propanone in the presence of a catalyst or by the reaction of 1-(2-pyrimidyl)piperazine with 3,3-diphenylpropionyl chloride in the presence of a base. The synthesis of 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to inhibit acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease, making it a potential treatment option for this disease.
Eigenschaften
IUPAC Name |
3,3-diphenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c28-22(26-14-16-27(17-15-26)23-24-12-7-13-25-23)18-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,21H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIENILJTVQXNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-1,2-dihydroacenaphthylene-5-sulfonamide](/img/structure/B7440960.png)


